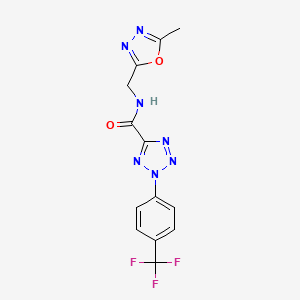
N-((5-metil-1,3,4-oxadiazol-2-il)metil)-2-(4-(trifluorometil)fenil)-2H-tetrazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H10F3N7O2 and its molecular weight is 353.265. The purity is usually 95%.
BenchChem offers high-quality N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial del compuesto como agente anticancerígeno. Su anillo de tetrazol y su grupo trifluorometilo contribuyen a su bioactividad. Los estudios han investigado sus efectos sobre líneas celulares cancerosas, incluida la inhibición de la proliferación celular y la inducción de apoptosis. Se necesita más investigación para comprender su mecanismo de acción y optimizar su eficacia .
- Las partes oxadiazol y tetrazol del compuesto sugieren propiedades antiinflamatorias. Puede modular las vías inflamatorias al interactuar con receptores o enzimas específicos. Las investigaciones sobre sus efectos en la producción de citoquinas, la señalización de NF-κB y la inhibición de COX-2 están en curso .
- Debido a la presencia del anillo oxadiazol, este compuesto ha llamado la atención como un posible agente antimicrobiano. Los investigadores han evaluado su actividad contra bacterias, hongos e incluso cepas resistentes a los medicamentos. Las modificaciones estructurales podrían aumentar su potencia y selectividad .
- El grupo trifluorometilfenilo puede contribuir a las propiedades neuroprotectoras. Los estudios han explorado su impacto en la viabilidad de las células neuronales, el estrés oxidativo y la neuroinflamación. Investigar su potencial en enfermedades neurodegenerativas es un área activa de investigación .
- La estructura única del compuesto sugiere relevancia cardiovascular. Los investigadores han estudiado sus efectos sobre la regulación de la presión arterial, la función vascular y la agregación plaquetaria. Las ideas sobre sus interacciones con receptores específicos podrían conducir a aplicaciones terapéuticas .
- Más allá de las aplicaciones específicas, este compuesto sirve como una herramienta valiosa en la biología química y la química medicinal. Su síntesis, modificaciones estructurales y estudios SAR (relación estructura-actividad) proporcionan información sobre los principios de diseño de fármacos. Los investigadores lo utilizan como un andamiaje para desarrollar nuevos compuestos .
Propiedades Anticancerígenas
Actividad Antiinflamatoria
Potencial Antimicrobiano
Efectos Neuroprotectores
Aplicaciones Cardiovasculares
Biología Química y Química Medicinal
Propiedades
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N7O2/c1-7-18-19-10(25-7)6-17-12(24)11-20-22-23(21-11)9-4-2-8(3-5-9)13(14,15)16/h2-5H,6H2,1H3,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEVRSZORQILCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride](/img/structure/B2421586.png)
![8-(2-((2-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421587.png)
![5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine](/img/structure/B2421589.png)
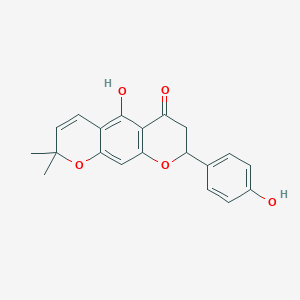
![4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2421593.png)
![methyl 4-(4-(dimethylamino)phenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2421595.png)
![ETHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE](/img/structure/B2421596.png)
![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2421598.png)
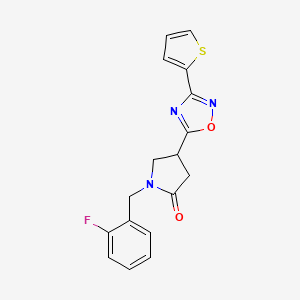
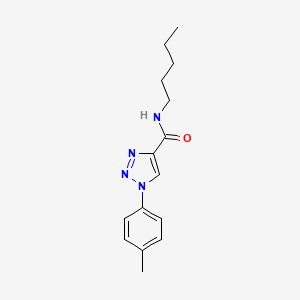

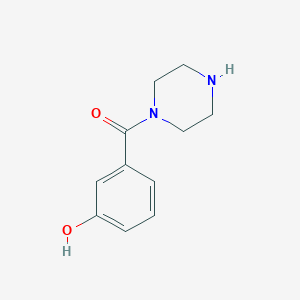
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B2421607.png)

